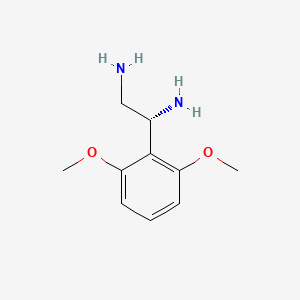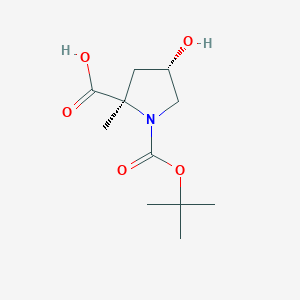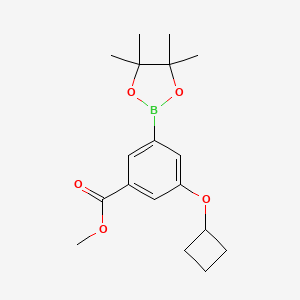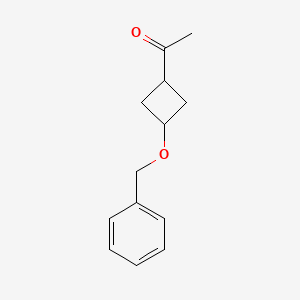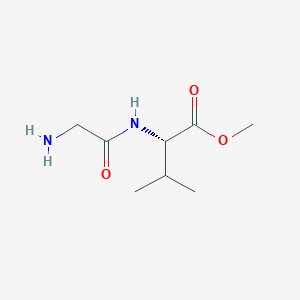
Methyl glycyl-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl glycyl-L-valinate is an organic compound with the molecular formula C8H16N2O3 It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl glycyl-L-valinate can be synthesized through the esterification of valine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: Valine and methanol.
Catalyst: Hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure optimal yield.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of valine and methanol.
Continuous Reaction Systems: Use of continuous reactors to maintain consistent reaction conditions.
Automated Purification: Advanced purification techniques such as chromatography and automated distillation systems.
Chemical Reactions Analysis
Types of Reactions
Methyl glycyl-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted valine derivatives.
Scientific Research Applications
Methyl glycyl-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic applications, including antiviral and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl glycyl-L-valinate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to various physiological effects.
Affect Cellular Processes: Influence cellular processes such as protein synthesis, signal transduction, and gene expression.
Comparison with Similar Compounds
Methyl glycyl-L-valinate can be compared with other similar compounds, such as:
Methyl L-valinate: A simpler ester derivative of valine.
Glycyl-L-valine: A dipeptide consisting of glycine and valine.
L-Valine methyl ester hydrochloride: Another ester derivative with similar properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both glycine and valine. This combination allows it to exhibit distinct chemical and biological activities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4,9H2,1-3H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
PIYGLVXTSVUKQN-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


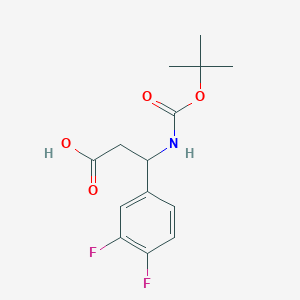

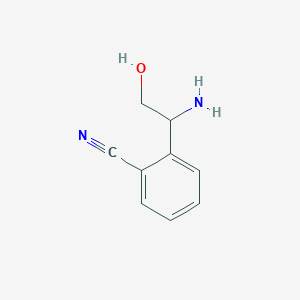
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
